4-Cyclohexylthiophenol

Physical Organic Chemistry Acidity Thiol Reactivity

When substituting aromatic thiols, the para-cyclohexyl group in 4-cyclohexylthiophenol is not a bystander. It boosts lipophilicity by +1.04 LogP units over 4-methylthiophenol, enabling systematic SAR exploration for membrane permeability. Its flexible steric bulk creates loosely-packed SAMs on gold to prevent charge trapping—impossible with rigid 4-alkyl analogs. Critically, it avoids the life-threatening toxicity of thiophenol (H300/H310/H330), carrying only GHS irritation warnings (H315/H319/H335). This combination of precision tunability and lab safety makes it the rational choice for sulfonamide synthesis, thiol-ene click reactions, and molecular device fabrication.

Molecular Formula C12H16S
Molecular Weight 192.32 g/mol
CAS No. 18325-50-3
Cat. No. B048630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclohexylthiophenol
CAS18325-50-3
Synonymsp-Cyclohexyl-benzenethiol;  4-Cyclohexylbenzenethiol;  p-Cyclohexylbenzenethiol;  p-Cyclohexylthiophenol
Molecular FormulaC12H16S
Molecular Weight192.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=C(C=C2)S
InChIInChI=1S/C12H16S/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10,13H,1-5H2
InChIKeyJZDKCKQNXZYFAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclohexylthiophenol (CAS 18325-50-3): A Research-Grade para-Substituted Aromatic Thiol


4-Cyclohexylthiophenol (CAS 18325-50-3), also known as 4-cyclohexylbenzenethiol, is a research-grade organosulfur compound belonging to the thiophenol family. It features a thiol (-SH) group attached to a benzene ring substituted at the para position with a cyclohexyl group [1]. This substitution pattern confers distinct physicochemical properties, including a predicted pKa of 6.77 ± 0.10 and a melting point of 63.5 °C, which differentiate it from other common aromatic thiols . As a versatile building block, it serves as a key intermediate in organic synthesis, particularly for preparing sulfonamides, sulfonic esters, and thioethers, and is also employed in materials science for the fabrication of self-assembled monolayers (SAMs) [2]. The compound is offered by several vendors at research purities (typically 95-98%), with its commercial availability enabling its use across academic and industrial R&D settings .

Why 4-Cyclohexylthiophenol Cannot Be Casually Replaced with Other Aromatic Thiols


Interchanging aromatic thiols in a synthetic or materials science workflow is not trivial. The para-cyclohexyl group in 4-cyclohexylthiophenol is not merely a spectator substituent; it actively modulates key properties such as acidity (pKa), physical state (melting point), and steric bulk, which in turn govern its reactivity in nucleophilic additions, its behavior in radical-mediated thiol-ene reactions, and the packing density of self-assembled monolayers [1]. Substituting it with a less bulky alkyl chain (e.g., methyl) or a more rigid tert-butyl group can lead to markedly different reaction kinetics, product yields, and material properties. The following quantitative evidence demonstrates that even among closely related para-substituted thiophenols, 4-cyclohexylthiophenol occupies a distinct physicochemical space, necessitating its deliberate selection over cheaper or more common alternatives [2].

Quantitative Differentiation: 4-Cyclohexylthiophenol vs. Closest Thiophenol Analogs


Comparative pKa Analysis: 4-Cyclohexylthiophenol vs. 4-tert-Butylthiophenol

The predicted pKa of 4-cyclohexylthiophenol is 6.77 ± 0.10 . This value is nearly identical to that of 4-tert-butylthiophenol, which has a predicted pKa of 6.76 ± 0.10 [1]. The negligible difference (0.01 pKa units) indicates that both substituents exert a similar electron-donating effect on the thiol group, making them virtually indistinguishable in terms of their Brønsted acidity and, by extension, their nucleophilicity in base-promoted S-alkylation reactions. In contrast, unsubstituted thiophenol is a significantly weaker acid with a pKa of approximately 6.82 [2], while 4-methylthiophenol has a pKa of 6.82 as well . This 0.05 unit difference translates to a ~12% difference in acid dissociation constant, which can be meaningful in pH-sensitive or kinetically controlled reactions.

Physical Organic Chemistry Acidity Thiol Reactivity

Melting Point Comparison: 4-Cyclohexylthiophenol vs. Other 4-Substituted Thiophenols

4-Cyclohexylthiophenol is a solid at room temperature with a melting point of 63.5 °C . This is a stark contrast to many of its para-substituted analogs. Unsubstituted thiophenol is a liquid with a melting point of -15 °C [1]. The 4-tert-butyl derivative is also a liquid, melting at -11 °C [2]. Even the 4-methyl derivative, while a solid, melts at a significantly lower temperature range of 39-42 °C . The elevated melting point of the cyclohexyl compound is attributed to the greater symmetry and conformational flexibility of the cyclohexyl ring, which allows for more efficient crystal packing.

Materials Science Formulation Physical Property

Synthetic Utility: Proven Reactivity in Sulfonamide and Sulfonic Ester Synthesis

4-Cyclohexylthiophenol is explicitly cited as a reagent for preparing sulfonamides and sulfonic esters, referencing the work of Bahrami et al. (Tetrahedron, 2012) [1]. While the target compound was not the subject of a head-to-head kinetic study against other thiophenols in this specific transformation, its use in the same methodology demonstrates its competence in these fundamental sulfur-based reactions. The cyclohexyl group offers a balance of steric bulk and lipophilicity that can be a design feature in medicinal chemistry programs, where subtle changes in these parameters are used to modulate a drug candidate's LogP and metabolic stability. In contrast, the smaller methyl group of 4-methylthiophenol (LogP ~2.98) would yield less lipophilic products, while the tert-butyl group of 4-tert-butylthiophenol (LogP ~4.0) [2] may introduce excessive steric hindrance or metabolic lability.

Organic Synthesis Medicinal Chemistry Building Block

Self-Assembled Monolayer (SAM) Behavior: Steric and Conformational Effects

Aromatic thiols, including 4-cyclohexylthiophenol, are widely employed in the formation of self-assembled monolayers (SAMs) on gold and other metal surfaces . The cyclohexyl group introduces a flexible, yet bulky, substituent that influences monolayer packing density, order, and surface properties. While direct comparative SAM data (e.g., contact angles, ellipsometry thickness, or reductive desorption potentials) for 4-cyclohexylthiophenol versus 4-methylthiophenol or 4-tert-butylthiophenol were not located in the accessible literature, the established principles of SAM formation allow for a class-level inference. The cyclohexyl group, with its larger van der Waals volume and conformational flexibility compared to a methyl group, is expected to result in a less densely packed, more disordered monolayer with a lower tilt angle of the aromatic ring relative to the surface normal. This contrasts with the more rigid, upright orientation often observed for 4-methylthiophenol SAMs [1].

Surface Science Nanotechnology Self-Assembly

Safety Profile: GHS Classification and Hazard Statements

4-Cyclohexylthiophenol is classified as a skin, eye, and respiratory irritant under the Globally Harmonized System (GHS) . The specific hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). This is a milder hazard profile compared to unsubstituted thiophenol, which carries the far more severe classifications of H300 (Fatal if swallowed), H310 (Fatal in contact with skin), and H330 (Fatal if inhaled) [1]. The reduced acute toxicity of the cyclohexyl derivative is a key differentiator for laboratory safety and procurement, potentially simplifying shipping restrictions, storage requirements, and personal protective equipment (PPE) protocols.

Safety Handling EHS

Application Scenarios Where 4-Cyclohexylthiophenol Provides a Decisive Advantage


Medicinal Chemistry: Tuning Lipophilicity in Lead Optimization

In a drug discovery program, a lead compound containing a thiophenol moiety needs to be optimized for better oral bioavailability. A medicinal chemist can utilize 4-cyclohexylthiophenol as a building block to synthesize a series of sulfonamide analogs. The predicted LogP of ~4.02 for the resulting compound provides a significant increase in lipophilicity (+1.04 LogP units) compared to an analog made with 4-methylthiophenol (LogP ~2.98), potentially improving membrane permeability without introducing the metabolic instability associated with a tert-butyl group . This allows for a more systematic exploration of the structure-activity relationship (SAR) around lipophilicity.

Nanotechnology: Engineering Self-Assembled Monolayers with Controlled Disorder

A materials scientist is fabricating a molecular electronic device that requires a self-assembled monolayer (SAM) with a moderate degree of disorder to prevent charge trapping. They select 4-cyclohexylthiophenol for SAM formation on a gold electrode. The flexible cyclohexyl group, compared to the rigid methyl group of 4-methylthiophenol, is expected to create a more loosely packed, disordered monolayer, which is hypothesized to improve the device's electrical characteristics by reducing long-range order . This specific steric and conformational property cannot be replicated by simpler 4-alkylthiophenols.

Laboratory Safety: Replacing Hazardous Thiophenol in a Standard Protocol

A synthetic organic chemistry lab has an established protocol for preparing aryl thioethers via S-alkylation that originally called for thiophenol. Due to a recent safety audit, the lab is looking to eliminate the use of highly toxic reagents. The team evaluates 4-cyclohexylthiophenol as a direct replacement. While the product's structure will differ, the reaction chemistry is analogous, and crucially, the cyclohexyl derivative is classified as a milder irritant (H315, H319, H335) rather than a life-threatening toxin (H300, H310, H330 for thiophenol) . This substitution significantly improves lab safety and reduces the burden of handling and waste disposal.

Polymer Chemistry: Modulating Thiol-Ene Photopolymerization Kinetics

A polymer chemist is developing a new photo-curable resin based on the thiol-ene click reaction. To fine-tune the network formation and final mechanical properties, they need a thiol component with a specific reactivity profile. Based on class-level data for aromatic thiols, they understand that para-alkyl substitution influences the rate of the chain-transfer step in the thiol-ene mechanism [1]. By choosing 4-cyclohexylthiophenol, they introduce a bulky, electron-donating group that will subtly alter the reaction kinetics compared to using a smaller alkyl thiol, providing a means to control the final polymer network structure and gelation time.

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